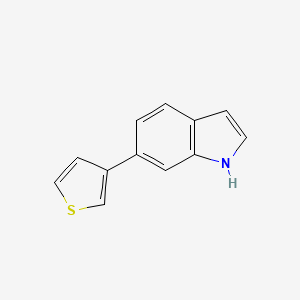

6-(Thiophen-3-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-thiophen-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXVPHCNHBCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673164 | |

| Record name | 6-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865376-76-7 | |

| Record name | 6-(Thiophen-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-(Thiophen-3-yl)-1H-indole via Palladium-Catalyzed Cross-Coupling

Abstract: This technical guide provides an in-depth examination of a robust and efficient synthetic pathway to 6-(Thiophen-3-yl)-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for carbon-carbon bond formation. This document details the strategic retrosynthetic analysis, provides validated, step-by-step protocols for the key coupling reaction, and explains the critical roles of each reagent in the catalytic cycle. Furthermore, it includes comprehensive characterization data for the target compound and a complete list of authoritative references for further investigation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted bi-heterocyclic molecules.

Introduction and Strategic Overview

The fusion of indole and thiophene rings creates molecular scaffolds with unique electronic properties and diverse biological activities.[1] The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals, while the thiophene moiety is a well-known bioisostere for benzene and is integral to a range of therapeutic agents and organic electronic materials.[2][3][4] The target molecule, this compound, combines these two privileged heterocycles, making it a valuable building block for drug discovery programs and materials science research.[5][6]

The construction of the C6-C3' bond between the indole and thiophene rings is the key strategic challenge. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and versatile solution for this transformation.[7][8] This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its boronic acid reagents.[9][10]

This guide focuses on the Suzuki-Miyaura coupling between 6-bromo-1H-indole and thiophen-3-ylboronic acid. This specific pathway is chosen for its strategic efficiency, relying on readily accessible or easily preparable starting materials.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the target molecule at the aryl-aryl bond, identifying the most practical synthons for a Suzuki-Miyaura coupling.

Caption: Retrosynthetic approach for this compound.

Synthesis of Key Precursors

While both key precursors are commercially available, this section provides a brief overview of their synthesis for laboratories that may need to prepare them in-house.

Preparation of 6-Bromo-1H-indole

6-Bromo-1H-indole serves as the electrophilic partner in the coupling reaction. It can be synthesized via several established methods, often starting from commercially available materials. A common approach involves the bromination of a suitably protected indole or an indole precursor.[11][12] For instance, direct bromination of 1-(trifluoroacetyl)-1H-indole followed by hydrolysis provides a regioselective route to the desired product.[11]

Preparation of Thiophen-3-ylboronic acid

Thiophen-3-ylboronic acid is the nucleophilic partner. It is typically prepared from 3-bromothiophene via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.[13][14] This method is reliable and provides the boronic acid in good yield.

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The central step in this synthesis is the formation of the C-C bond between the indole C6 position and the thiophene C3 position.

Mechanistic Rationale

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indole to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (the thiophenyl moiety) to the palladium center, displacing the bromide. The base (e.g., carbonate) is essential for forming the more nucleophilic boronate species, which facilitates this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product, this compound, and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings on indole scaffolds.[10]

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 6-Bromo-1H-indole | 196.04 | 1.00 g | 5.10 | 1.0 |

| Thiophen-3-ylboronic acid | 127.96 | 0.78 g | 6.12 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 295 mg | 0.255 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.62 g | 15.3 | 3.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Water | - | 10 mL | - | - |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.00 g, 5.10 mmol) and thiophen-3-ylboronic acid (0.78 g, 6.12 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium carbonate (1.62 g, 15.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 295 mg, 0.255 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 6-bromo-1H-indole starting material. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.

-

Field-Proven Insights: Causality Behind Experimental Choices

-

Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is highly effective for a wide range of Suzuki couplings.[10] For more challenging couplings, catalysts with more specialized ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), may offer improved yields.[9]

-

Base Selection: An aqueous solution of a mild base like sodium or potassium carbonate is standard.[10] The base is crucial for activating the boronic acid to the more reactive boronate species (Ar-B(OH)₃⁻), which is the competent species in the transmetalation step.

-

Solvent System: A biphasic solvent system like dioxane/water or toluene/water is common.[10] The organic solvent solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step. Degassing is non-negotiable to prevent oxidative degradation of the Pd(0) catalyst.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the final product. Below are the expected spectroscopic data based on the compound's structure and data from analogous molecules.[15][16]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Values |

| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (br s, 1H, N-H); ~7.8-7.2 ppm (m, 7H, Ar-H); ~6.5 ppm (m, 1H, indole C3-H) |

| (400 MHz, DMSO-d₆) | The indole N-H proton is typically broad and downfield. The aromatic region will show complex multiplets corresponding to the seven protons on both rings. The C3 proton of the indole will be the most upfield of the C-H signals. | |

| ¹³C NMR | Chemical Shift (δ) | ~140-110 ppm (Aromatic carbons); ~102 ppm (Indole C3) |

| (100 MHz, DMSO-d₆) | Expect signals for all 12 unique carbon atoms in the aromatic region. The indole C3 carbon is characteristically shielded and appears upfield. | |

| HRMS (ESI) | m/z | Calculated for C₁₂H₉NS [M+H]⁺: 199.0480; Found: 199.04XX |

Conclusion

The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a direct and high-yielding pathway from commercially available or readily accessible precursors, 6-bromo-1H-indole and thiophen-3-ylboronic acid. The protocol described herein is robust and grounded in well-understood mechanistic principles, offering a solid foundation for researchers to produce this valuable heterocyclic compound for applications in medicinal chemistry and materials science.

References

- 1. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]

- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Physicochemical Properties of 6-(Thiophen-3-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 6-(Thiophen-3-yl)-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles, spectroscopic data of related indole and thiophene derivatives, and computational predictions. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structural elucidation, and key physicochemical parameters of this promising scaffold. The indole and thiophene moieties are well-established pharmacophores, and their combination in this arrangement presents intriguing possibilities for novel therapeutic agents.[1][2][3]

Introduction and Significance

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including anti-cancer agents, antivirals, and CNS-targeting drugs.[1][3][4][5] Similarly, the thiophene ring is a privileged structure in drug discovery, known to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] The conjugation of these two heterocyclic systems in this compound creates a unique molecular architecture with the potential for novel biological activities. Understanding the fundamental physicochemical properties of this scaffold is paramount for its exploration in drug design and development programs.

This guide will systematically explore the predicted properties of this compound, providing a foundational understanding for its synthesis, characterization, and potential applications.

Predicted Molecular and Physicochemical Properties

The following table summarizes the predicted molecular and key physicochemical properties of this compound. These values are derived from computational models and comparison with structurally related compounds.

| Property | Predicted Value | Method of Prediction/Basis |

| Molecular Formula | C₁₂H₉NS | - |

| Molecular Weight | 199.27 g/mol | - |

| Appearance | Predicted to be a white to off-white solid | Based on similar indole derivatives |

| Melting Point (°C) | 120 - 140 | Estimated based on related substituted indoles and thiophenes.[6] The melting point can be significantly influenced by crystal packing. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the aromatic nature and potential for intermolecular hydrogen bonding. |

| LogP | 3.0 - 3.5 | Calculated based on the lipophilicity of indole and thiophene fragments. |

| Aqueous Solubility | Low | Expected to have poor water solubility due to its aromatic, non-polar nature.[7][8] Solubility can be influenced by pH due to the weakly acidic N-H proton of the indole ring. |

| pKa | ~16-17 (indole N-H) | Based on the known pKa of the indole N-H proton.[9] |

Synthesis and Structural Elucidation

While a specific synthesis for this compound has not been reported in the literature, a plausible and efficient synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[10][11][12]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

-

Starting Materials: 6-Bromo-1H-indole and thiophene-3-boronic acid.

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: An inorganic base like K₂CO₃ or Cs₂CO₃.

-

Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel.

References

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. boa.unimib.it [boa.unimib.it]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Indole - Wikipedia [en.wikipedia.org]

- 10. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-(Thiophen-3-yl)-1H-indole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Heterocyclic Scaffolds

The confluence of distinct heterocyclic systems into a single molecular entity represents a compelling strategy in modern medicinal chemistry. The indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, when coupled with the thiophene ring—a versatile bioisostere of the phenyl group—gives rise to a chemical space ripe for exploration.[1][2] This guide focuses on a specific, yet underexplored member of this family: 6-(Thiophen-3-yl)-1H-indole .

It is pertinent to note that as of the writing of this guide, a specific CAS number for this compound has not been cataloged in major chemical databases. This suggests its status as a novel or less-characterized compound, underscoring the importance of robust and well-documented synthetic and analytical methodologies. This document aims to provide a comprehensive technical framework for the synthesis, purification, characterization, and potential applications of this promising heterocyclic scaffold, empowering researchers to unlock its therapeutic potential.

Part 1: Core Identifiers and Physicochemical Properties

Given the absence of an official registry, the following table outlines the predicted and calculated identifiers for this compound. These values serve as a foundational reference for analytical and computational studies.

| Identifier | Value | Source |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₁₂H₉NS | Calculated |

| Molecular Weight | 199.27 g/mol | Calculated |

| SMILES | c1cc(c2cc[nH]c2c1)-c3ccsc3 | Predicted |

| InChI Key | (Predicted) | --- |

| CAS Number | Not Assigned | --- |

Part 2: Strategic Synthesis of this compound

The creation of the C-C bond between the indole-6-position and the thiophene-3-position is the key strategic disconnection. Modern organometallic cross-coupling reactions offer the most direct and versatile approaches. Below, we detail two highly effective, field-proven protocols: the Suzuki-Miyaura coupling and the Stille coupling. A classical Fischer indole synthesis is also presented as a potential alternative.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid coupling partners. This makes it the recommended primary route for the synthesis of this compound.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 6-bromo-1H-indole and thiophen-3-ylboronic acid.

Experimental Protocol:

Materials:

| Reagent/Material | CAS Number | Supplier (Example) | Purity |

| 6-Bromo-1H-indole | 52415-29-9 | Chem-Impex, Apollo Scientific, Sigma-Aldrich | ≥96%[3][4] |

| Thiophen-3-ylboronic acid | 6165-69-1 | Thermo Scientific Chemicals, Sigma-Aldrich, TCI | ≥95%[5][6] |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | --- | Catalyst Grade |

| Triphenylphosphine (PPh₃) | 603-35-0 | --- | ≥99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | --- | Anhydrous |

| 1,4-Dioxane | 123-91-1 | --- | Anhydrous |

| Water | 7732-18-5 | --- | Degassed |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling: An Alternative Palladium-Catalyzed Route

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent. While organotin compounds are highly effective, they are also toxic and require careful handling.[7][8][9][10]

Reaction Scheme:

Caption: Stille coupling of 6-iodo-1H-indole and an organostannane.

Experimental Protocol:

Materials:

| Reagent/Material | CAS Number | Notes |

| 6-Iodo-1H-indole | 115666-47-2 | Can be synthesized from 6-aminoindole or via iodination of indole.[11][12][13] |

| 3-(Tributylstannyl)thiophene | --- | Can be prepared from 3-bromothiophene and tributyltin chloride. |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | Air-sensitive catalyst. |

| Anhydrous Toluene | 108-88-3 | --- |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-iodo-1H-indole (1.0 equiv) and 3-(tributylstannyl)thiophene (1.1 equiv) in anhydrous toluene.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the reaction and dilute with diethyl ether. Wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Fischer Indole Synthesis: A Classical Approach

The Fischer indole synthesis is a classic method for forming the indole ring.[14][15][16][17] This route would involve reacting a substituted phenylhydrazine with a thiophene-containing ketone.

Reaction Scheme:

Caption: Fischer indole synthesis route to the target compound.

Experimental Protocol:

Materials:

| Reagent/Material | CAS Number | Notes |

| 4-Aminophenylhydrazine | --- | Can be prepared from 4-nitroaniline. |

| 1-(Thiophen-3-yl)ethan-1-one (3-Acetylthiophene) | 1468-85-5 | Commercially available. |

| Polyphosphoric Acid (PPA) | 8017-16-1 | Strong acid catalyst and dehydrating agent. |

Step-by-Step Methodology:

-

Hydrazone Formation: Condense 4-aminophenylhydrazine with 3-acetylthiophene in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid) to form the corresponding hydrazone.

-

Cyclization: Heat the isolated hydrazone in polyphosphoric acid (PPA) or with another Lewis acid catalyst like zinc chloride (ZnCl₂).

-

Work-up: Carefully quench the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Part 3: Purification and Characterization

Purification:

Flash column chromatography on silica gel is the standard method for purifying the crude product from the above syntheses. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.

Characterization:

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18][19] The expected spectra would show characteristic signals for both the indole and thiophene rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching frequency for the indole ring (typically around 3400 cm⁻¹).

-

Melting Point: A sharp melting point is indicative of a pure compound.

Part 4: Biological and Pharmacological Significance

While this compound itself is not extensively studied, the broader class of indole-thiophene hybrids has demonstrated a wide range of biological activities.[1] These compounds are of significant interest in drug discovery for their potential as:

-

Anticancer Agents: Many indole derivatives are known to possess antitumor properties.

-

Antimicrobial and Antifungal Agents: The combination of indole and thiophene rings has been shown to enhance antimicrobial properties.

-

Anti-inflammatory Agents: Certain indole derivatives exhibit anti-inflammatory activity.[20]

-

CNS-active Agents: The indole scaffold is a key component of many neurotransmitters and CNS-active drugs.

The synthesis of this compound provides a novel scaffold for screening against various biological targets and for the development of new therapeutic agents.

Part 5: Safety and Handling

Palladium Catalysts:

-

Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle in an inert atmosphere when dry.[21]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23][24]

Organotin Compounds (for Stille Coupling):

-

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10]

-

Avoid skin contact and inhalation. Use appropriate chemically resistant gloves.[8]

-

All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.

Part 6: Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and study of this compound. The detailed protocols for Suzuki-Miyaura and Stille couplings offer reliable and adaptable methods for accessing this novel compound. The potential for diverse biological activity, inferred from related structures, positions this compound as a valuable building block for future drug discovery and development programs. Further research should focus on the scale-up of the synthesis, comprehensive biological screening, and structure-activity relationship (SAR) studies to fully elucidate the therapeutic potential of this and related indole-thiophene hybrids.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 52415-29-9 Cas No. | 6-Bromo-1H-indole | Apollo [store.apolloscientific.co.uk]

- 5. Thiophene-3-boronic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-Thiopheneboronic Acid | 6165-69-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 9. fishersci.fr [fishersci.fr]

- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Ibogaine - Wikipedia [en.wikipedia.org]

- 13. 115666-47-2|6-Iodo-1H-indole|BLD Pharm [bldpharm.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. Fischer Indole Synthesis [organic-chemistry.org]

- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. honrel.com [honrel.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. westliberty.edu [westliberty.edu]

- 24. rtong.people.ust.hk [rtong.people.ust.hk]

An In-Depth Technical Guide to the Biological Activity of 6-(Thiophen-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities associated with the heterocyclic compound 6-(Thiophen-3-yl)-1H-indole. Synthesizing current research, this document delves into its established anticancer properties and explores its potential as an anti-inflammatory and antimicrobial agent. The information herein is intended to provide a robust foundation for researchers and drug development professionals interested in the therapeutic potential of this indole derivative.

Introduction: The Therapeutic Potential of the Indole-Thiophene Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Similarly, the thiophene ring is a key pharmacophore present in many FDA-approved drugs.[2] The hybridization of these two heterocyclic systems in this compound presents a molecule of significant interest for therapeutic development. This guide will elucidate the known biological activities of this compound and provide detailed methodologies for its investigation.

Potent Anticancer Activity: A Primary Therapeutic Avenue

The most well-documented biological activity of this compound is its potent anticancer effect, particularly its role as a tubulin polymerization inhibitor.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its anticancer effects by targeting tubulin, a critical protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[3][4] By inhibiting the polymerization of tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events that culminate in cancer cell death.[4][5]

This disruption of microtubule function activates the mitotic checkpoint, arresting the cell cycle at the G2/M phase.[3] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[3]

Caption: Mechanism of anticancer action of this compound.

Quantitative Efficacy: In Vitro Studies

In vitro studies have demonstrated the potent cytotoxic and tubulin polymerization inhibitory activities of a compound featuring the this compound core. The following table summarizes the key findings.

| Biological Activity | Cell Line / Target | IC50 Value | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | 4.5 nM | [4] |

| Tubulin Polymerization Inhibition | Tubulin | 0.58 µM | [4] |

These results highlight the exceptional potency of this compound against a human breast cancer cell line and its direct interaction with its molecular target, tubulin.

Experimental Protocols

This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of this compound on tubulin polymerization.[6]

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a 10x stock solution of the test compound and controls in the appropriate vehicle.

-

On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the respective wells of the microplate.

-

-

Initiation and Measurement:

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate polymerization curves.

-

Determine the maximum polymerization rate (Vmax) and the steady-state polymer mass.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[7][8]

Materials:

-

MCF-7 breast cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well, flat-bottom microplate

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are not yet available, the indole and thiophene moieties are present in many compounds with known anti-inflammatory effects.[1][9] Thiophene derivatives, for instance, have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[10] Therefore, it is plausible that this compound may possess anti-inflammatory activity.

Plausible Mechanism of Action

A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A common in vitro model to assess this involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro anti-inflammatory activity screening.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to evaluate the potential of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.[11]

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition.

-

Potential Antimicrobial Activity

Indole and thiophene derivatives, as well as their hybrids, have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13] This suggests that this compound could be a promising candidate for the development of new antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound

-

Reference antibiotic (e.g., ampicillin, ciprofloxacin)

-

96-well microtiter plate

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Serial Dilution of Compound:

-

Perform a two-fold serial dilution of the test compound in CAMHB in the wells of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the diluted bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Synthesis of this compound

The synthesis of 6-substituted indoles can be achieved through various methods, often involving palladium-catalyzed cross-coupling reactions or Fischer indole synthesis.[16][17] A plausible synthetic route to this compound could involve a Suzuki coupling between a 6-halo-1H-indole derivative and thiophene-3-boronic acid.

Conclusion and Future Directions

This compound is a compound of significant interest, with demonstrated potent anticancer activity as a tubulin polymerization inhibitor. Its structural motifs also suggest potential as an anti-inflammatory and antimicrobial agent. Further preclinical investigations are warranted to fully elucidate the therapeutic potential of this promising molecule. Future studies should focus on in vivo efficacy in animal models of cancer, detailed mechanistic studies for its potential anti-inflammatory and antimicrobial effects, and optimization of its pharmacokinetic and pharmacodynamic properties.

References

- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. benchchem.com [benchchem.com]

- 16. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Landscape of 6-(Thiophen-3-yl)-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The fusion of indole and thiophene rings has given rise to a privileged heterocyclic scaffold with significant therapeutic potential. This technical guide provides an in-depth exploration of 6-(Thiophen-3-yl)-1H-indole derivatives and their analogs, a class of compounds demonstrating a wide spectrum of biological activities. We will delve into the synthetic strategies for constructing this core, analyze the structure-activity relationships (SAR) that govern their efficacy, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs with activities spanning anticancer, anti-inflammatory, and neuroprotective domains.[1][2] Its structural versatility and ability to interact with diverse biological targets make it a highly sought-after scaffold in drug design.[1] Similarly, the thiophene ring, a bioisostere of the phenyl group, is a key component in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance target engagement.[3][4]

The strategic combination of these two heterocycles into the this compound framework creates a unique chemical entity with the potential for novel biological activities. This guide will illuminate the path from synthesis to biological characterization of these promising compounds.

Synthetic Strategies for this compound Derivatives

The construction of the this compound core is primarily achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.[1] This approach is highly applicable for the synthesis of this compound.

Conceptual Workflow for Suzuki-Miyaura Coupling:

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 6-(Thiophen-3-yl)-1H-indole

Abstract

The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for drug discovery. 6-(Thiophen-3-yl)-1H-indole is one such molecule, integrating the biologically versatile indole nucleus with the therapeutically significant thiophene ring. While direct pharmacological data on this specific compound is not extensively documented, its constituent pharmacophores are hallmarks of successful therapeutics in oncology, inflammation, and neurology. This technical guide moves beyond a simple literature review to propose a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We present a multi-phase experimental strategy, beginning with broad, analogue-based hypotheses and progressing through rigorous biophysical and cellular validation assays. This document is intended for drug development professionals, providing not just protocols, but the strategic rationale behind them, to efficiently de-orphanize this promising chemical scaffold.

Introduction: Rationale for Target Discovery

The indole ring is a prestigious heterocyclic structure found in numerous FDA-approved drugs and natural products, exerting a wide range of pharmacological effects from anti-cancer to anti-inflammatory action.[1][2] Its ability to form critical hydrogen bonds and engage in π-stacking interactions makes it a highly effective scaffold for binding a diverse array of biological targets.[1] Similarly, the thiophene ring is a key pharmacophore, particularly noted for its lipophilicity, which can enhance blood-brain barrier penetration, and its bioisosteric relationship to the phenyl ring, making it a staple in drugs targeting the central nervous system (CNS) and inflammatory pathways.[3][4][5][6]

The compound this compound marries these two scaffolds. The substitution at the 6-position of the indole is noteworthy, as modifications at this position have been linked to potent and selective biological activities, including inhibition of Cyclin-Dependent Kinase 5 (CDK5) and agonism of the Farnesoid X Receptor (FXR).[7][8][9] Given the rich pharmacology of its components, we can formulate reasoned hypotheses regarding its potential therapeutic applications. This guide outlines a logical, efficient workflow to experimentally test these hypotheses and uncover the molecule's primary mechanism(s) of action.

Hypothesized Therapeutic Arenas and Target Classes

Based on extensive analysis of structurally related compounds, we propose three primary therapeutic areas for investigation.

Oncology

The indole nucleus is a cornerstone of kinase inhibitor design.[10][11] Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases such as PI3K, AKT, CDKs, and SRC.[7][8][12] The thiophene moiety also features in anticancer agents that modulate kinases and apoptosis.[4]

-

Primary Hypothesis: this compound functions as a kinase inhibitor.

-

Potential Target Subfamilies:

-

Cyclin-Dependent Kinases (CDKs)

-

PI3K/AKT/mTOR pathway kinases

-

Tyrosine kinases (e.g., SRC family)

-

Inflammatory Disorders

Both indole and thiophene derivatives are well-established anti-inflammatory agents.[13][14][15] Indomethacin, a classic NSAID, is an indole acetic acid derivative that inhibits cyclooxygenase (COX) enzymes.[1] More recent research has also implicated indole structures as inhibitors of the STING pathway, a key mediator of innate immune responses.[16] Thiophene-based compounds are known to inhibit both COX and lipoxygenase (LOX) enzymes.[14][15]

-

Primary Hypothesis: this compound modulates key inflammatory signaling pathways.

-

Potential Targets:

-

Cyclooxygenase enzymes (COX-1, COX-2)

-

Lipoxygenase (LOX) enzymes

-

Stimulator of Interferon Genes (STING)

-

Neurodegenerative Disorders

Thiophene-based compounds are particularly promising for CNS disorders due to their favorable physicochemical properties for crossing the blood-brain barrier.[3][4] They have been shown to interact with targets relevant to Alzheimer's disease, such as inhibiting acetylcholinesterase and modulating the aggregation of amyloid-β (Aβ) peptides.[3][17][18]

-

Primary Hypothesis: this compound interacts with targets implicated in neurodegeneration.

-

Potential Targets:

-

Acetylcholinesterase (AChE)

-

Amyloid-β (Aβ) or Tau protein aggregates

-

15-Lipoxygenase-1 (15-LOX-1), implicated in oxidative stress in the CNS[3]

-

A Phased Strategy for Target Identification and Validation

We propose a three-phase workflow designed to systematically narrow the field of potential targets from broad hypotheses to a validated mechanism of action.

Phase I: Broad Screening and Initial Hit Generation

The initial phase aims to cast a wide net to identify the most promising biological space for our compound. The choice of assay is critical; we prioritize breadth and throughput to generate initial "hits" efficiently.

Workflow:

-

Computational Docking (Optional but Recommended): Perform in silico molecular docking of this compound against high-resolution crystal structures of representative targets from the hypothesized classes (e.g., CDK2, PI3Kα, COX-2, AChE). This provides a preliminary filter and helps prioritize experimental resources.

-

Broad Biochemical Profiling: Submit the compound for screening against a large, commercially available panel. A diverse kinase panel (e.g., >400 kinases) is the highest priority given the prevalence of indole-based kinase inhibitors.[10][12]

-

Phenotypic Screening: Concurrently, screen the compound in relevant cell-based phenotypic assays. Examples include anti-proliferation assays in a panel of cancer cell lines (e.g., NCI-60), LPS-induced cytokine release assays in macrophages (e.g., RAW264.7), or neuroprotection assays against Aβ-induced toxicity in neuronal cells (e.g., SH-SY5Y).

References

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]

- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Elucidating the Structure of a Novel Heterocyclic Scaffold

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Thiophen-3-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic systems often yields novel molecular architectures with unique electronic and biological profiles. This compound represents such a scaffold, integrating the electron-rich indole nucleus with the thiophene ring. Understanding the precise three-dimensional structure and electronic properties of this compound is paramount for its potential applications. This technical guide provides a comprehensive, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from related indole and thiophene derivatives to offer a robust predictive analysis. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the synthesis, identification, and characterization of this and analogous compounds.

Molecular Structure

A Visual Representation of this compound with Atom Numbering for Spectroscopic Assignment.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules, providing granular insights into the chemical environment of each proton and carbon atom. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete spectral assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by distinct regions for the indole and thiophene protons. The indole N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), a hallmark of indole systems. The aromatic protons will resonate in the δ 7.0–8.5 ppm range. The coupling patterns (doublets, triplets, etc.) will be key to assigning specific protons.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| Indole N-H | 10.5 - 12.0 | br s | - |

| Indole H-2 | 7.2 - 7.4 | t | ~2.5 |

| Indole H-3 | 6.5 - 6.7 | t | ~2.5 |

| Indole H-4 | 7.6 - 7.8 | d | ~8.5 |

| Indole H-5 | 7.1 - 7.3 | dd | ~8.5, ~1.5 |

| Indole H-7 | 7.8 - 8.0 | d | ~1.5 |

| Thiophene H-2' | 7.5 - 7.7 | dd | ~3.0, ~1.0 |

| Thiophene H-4' | 7.3 - 7.5 | dd | ~5.0, ~1.0 |

| Thiophene H-5' | 7.4 - 7.6 | dd | ~5.0, ~3.0 |

These are estimated values and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms of the molecule. The chemical shifts are influenced by the heteroatoms and the aromatic ring currents. Carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon at the junction of the two rings, will have characteristic chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Indole C-2 | 122 - 125 |

| Indole C-3 | 102 - 105 |

| Indole C-3a | 128 - 131 |

| Indole C-4 | 120 - 123 |

| Indole C-5 | 118 - 121 |

| Indole C-6 | 135 - 138 |

| Indole C-7 | 111 - 114 |

| Indole C-7a | 136 - 139 |

| Thiophene C-2' | 125 - 128 |

| Thiophene C-3' | 140 - 143 |

| Thiophene C-4' | 127 - 130 |

| Thiophene C-5' | 123 - 126 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indoles as it allows for the observation of the N-H proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign proton and carbon signals and to confirm the connectivity between the indole and thiophene rings.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1][2] For this compound, the IR spectrum will be dominated by vibrations characteristic of the N-H bond and the aromatic C-H and C=C bonds of the indole and thiophene rings.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3400 - 3300 | Medium, Sharp | Characteristic of the indole N-H group.[3] |

| Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak | Associated with both the indole and thiophene rings. |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region. |

| C-N Stretch | 1350 - 1250 | Medium | |

| C-S Stretch | 700 - 600 | Weak | Often difficult to assign definitively. |

| C-H Out-of-Plane Bending | 900 - 700 | Strong | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or just the ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[4] Electron Impact (EI) ionization is a common technique that will induce characteristic fragmentation of the this compound molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular ion peak is expected to be the base peak or a very intense peak in the EI spectrum. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

Calculated Molecular Weight: 211.28 g/mol

-

Predicted m/z (M⁺•): 211

-

-

Key Fragmentation Pathways: The fragmentation of indoles often involves the loss of small molecules like HCN.[5][6] The thiophene ring can also undergo characteristic fragmentation.

-

[M-H]⁺ (m/z 210): Loss of a hydrogen radical.

-

[M-HCN]⁺ (m/z 184): A common fragmentation pathway for the indole ring.[4]

-

Fragmentation of the thiophene ring: Loss of C₂H₂S or CHS fragments may also be observed.

-

| Predicted Ion (m/z) | Identity | Comments |

| 211 | [M]⁺• | Molecular Ion |

| 210 | [M-H]⁺ | Loss of a hydrogen atom |

| 184 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring |

| 167 | [M-CS]⁺• | Loss of carbon monosulfide from the thiophene ring |

| 139 | [C₁₀H₇]⁺ | Further fragmentation, potentially leading to a naphthalene-like cation |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for fragmentation studies of small molecules.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

High-Resolution MS (HRMS): For accurate mass determination and molecular formula confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectroscopic data for this compound. By understanding the expected spectral characteristics and employing the outlined experimental protocols, researchers can confidently approach the synthesis and characterization of this and related heterocyclic compounds. The true power of these analytical techniques is realized when they are used in concert, providing a multi-faceted and unambiguous confirmation of the molecular structure. This foundational knowledge is a critical first step in exploring the potential of this compound in drug discovery and materials science.

References

- 1. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 2. scribd.com [scribd.com]

- 3. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

An In-depth Technical Guide to the Solubility and Stability of 6-(Thiophen-3-yl)-1H-indole

Abstract

The 6-(Thiophen-3-yl)-1H-indole scaffold represents a promising heterocyclic system in modern drug discovery, merging the biologically significant indole nucleus with the versatile thiophene ring. Understanding the fundamental physicochemical properties of novel derivatives, such as their solubility and stability, is paramount for advancing from lead identification to viable drug candidacy. This technical guide provides a comprehensive framework for evaluating this compound. In the absence of direct experimental data for this specific isomer, this document synthesizes information from its constituent moieties and close structural analogs to establish a robust predictive profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of aqueous and organic solubility, as well as chemical stability under forced degradation conditions, in accordance with international regulatory standards. This guide is designed to empower researchers to anticipate challenges, design effective formulation strategies, and ensure the integrity of their research outcomes.

Introduction: The Scientific Rationale

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile pharmacophore for targeting a wide array of biological targets, including receptors, enzymes, and nucleic acids.[1] Similarly, the thiophene ring is a key bioisostere for the benzene ring, often introduced to modulate potency, selectivity, and metabolic profiles.[4] The fusion of these two heteroaromatic systems in molecules like this compound creates a novel chemical space with significant therapeutic potential.

However, the journey from a promising hit compound to a marketable drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation, while chemical instability can lead to loss of potency, formation of toxic degradants, and a shortened shelf life. Therefore, a thorough and early characterization of the solubility and stability of any new chemical entity is not merely a perfunctory exercise but a critical, data-driven step in risk mitigation and strategic drug development.

This guide provides a predictive analysis and a practical, protocol-driven approach to understanding the solubility and stability of this compound, enabling researchers to make informed decisions and accelerate their development programs.

Predicted Physicochemical Properties

While direct experimental data for this compound is not publicly available, we can extrapolate a reliable set of predicted properties based on its structure and data from the closely related isomer, 6-(Thiophen-2-yl)-1H-indole.[5] These parameters are foundational to predicting its behavior in biological and chemical systems.

| Property | Predicted Value | Source & Rationale |

| Molecular Formula | C₁₂H₉NS | Based on chemical structure. |

| Molecular Weight | ~199.27 g/mol | Based on the 2-yl isomer; the 3-yl isomer has the identical atomic composition.[5] |

| XLogP3 (Lipophilicity) | ~3.4 | Based on the 2-yl isomer.[5] This value suggests the compound is quite lipophilic and will likely have low aqueous solubility. |

| Hydrogen Bond Donors | 1 | The N-H proton of the indole ring.[5] |

| Hydrogen Bond Acceptors | 1 | The sulfur atom in the thiophene ring.[5] |

| Topological Polar Surface Area (TPSA) | ~44 Ų | Based on the 2-yl isomer.[5] This TPSA value is generally associated with good cell permeability. |

| Acidity (pKa of N-H) | ~17 | Based on the pKa of the parent indole ring in DMSO.[6] The N-H proton is weakly acidic and requires a strong base for deprotonation. |

| Basicity (pKa of protonated form) | ~ -3.6 | Based on the parent indole ring.[4] The lone pair on the nitrogen is delocalized into the aromatic system, making it non-basic. Protonation, when forced by strong acids, occurs preferentially at the C3 position.[4] |

Solubility Profile: Prediction and Determination

Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. Based on its high predicted XLogP3 and the known properties of its parent heterocycles, this compound is expected to exhibit poor aqueous solubility and good solubility in many organic solvents.

Predicted Solubility Behavior

-

Aqueous Solubility : The parent indole molecule has a limited solubility in water (approximately 0.1 g/100 mL at room temperature).[2] Thiophene is generally considered insoluble in water.[7] The combined lipophilic nature of the fused ring system suggests that this compound will be, at best, slightly soluble in aqueous media at neutral pH.

-

Organic Solvent Solubility : Indole is soluble in hot water, alcohol, ether, and benzene.[8] It is also reported to be highly soluble in methanol and DMSO.[1][9] Thiophene is miscible with many organic solvents, including ethanol, ether, acetone, and toluene.[7][10] Therefore, this compound is predicted to be readily soluble in common laboratory organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and ethyl acetate.

Experimental Determination of Solubility

To move beyond prediction, empirical determination of solubility is essential. Two key types of solubility assays are employed in drug discovery: kinetic and thermodynamic.

This assay is ideal for early-stage discovery to quickly rank compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11]

Causality : This method mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It identifies compounds that may precipitate in an assay, leading to erroneous results, and provides an early flag for potential bioavailability issues.

Protocol 1: Nephelometric Kinetic Solubility Assay [11][12]

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup : Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition : Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation : Mix the plate contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.

-

Measurement : Measure the light scattering (turbidity) in each well using a nephelometer.

-

Data Analysis : The concentration at which a significant increase in turbidity is observed above the background is reported as the kinetic solubility. This is determined by comparing the signal to a standard curve of known concentrations of a precipitating standard.

Diagram 1: Kinetic Solubility Workflow

Caption: Workflow for nephelometric kinetic solubility determination.

This "gold standard" assay measures the true equilibrium solubility of a compound's solid form in a solvent, which is more relevant for formulation and biopharmaceutical classification.[13][14]

Causality : This method determines the saturation solubility, representing the maximum concentration achievable at equilibrium. This value is critical for developing oral formulations and predicting absorption from the gastrointestinal tract, as it reflects the true driving force for dissolution.

Protocol 2: Shake-Flask Thermodynamic Solubility Assay [13][15]

-

Sample Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, or various organic solvents) to the vial. An excess of solid material must be visible.

-

Equilibration : Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Analysis : Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification : Dilute the filtrate into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.

-

Data Reporting : The solubility is reported in µg/mL or µM.

Diagram 2: Thermodynamic Solubility Workflow

Caption: Workflow for shake-flask thermodynamic solubility determination.

Stability Profile: Prediction and Assessment

Chemical stability is a non-negotiable attribute for any drug candidate. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The stability of this compound will be dictated by the inherent reactivity of the indole and thiophene rings.

Predicted Stability Profile and Degradation Pathways

-

Acidic Conditions : The indole ring is notoriously unstable in strongly acidic conditions.[4] The electron-rich pyrrole moiety is susceptible to protonation, primarily at the C3 position, which can lead to acid-catalyzed polymerization or degradation.[4] The thiophene ring is generally more stable to acid than furan or pyrrole but can still undergo reactions under harsh acidic conditions.

-

Predicted Pathway: In strong acid, polymerization initiated at the indole C3 position is a likely degradation route.

-

-

Basic Conditions : Both indole and thiophene rings are generally stable under basic conditions. The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases, but this does not typically lead to degradation of the aromatic system.[6]

-

Predicted Pathway: Degradation under typical basic conditions (e.g., pH 9-12) is expected to be minimal.

-

-

Oxidative Conditions : Both heterocycles are susceptible to oxidation. The indole ring can be oxidized to form products like oxindole and isatin.[16] The sulfur atom in thiophene is prone to oxidation, potentially forming sulfoxides and sulfones, which can disrupt the ring's aromaticity and lead to further degradation.[1][7]

-

Predicted Pathway: Oxidation is a significant potential degradation route, likely involving hydroxylation of the indole ring and/or oxidation of the thiophene sulfur.

-

-

Photostability : Aromatic heterocyclic compounds are often photosensitive. Indole is known to turn red or darken upon exposure to light and air. Thiophene derivatives are also known to undergo photodegradation.[15]

-

Predicted Pathway: The compound is likely to be sensitive to light, especially in solution and in the presence of oxygen. Photolytic degradation is a probable stability risk.

-

-

Thermal Stability : Thiophene is thermally stable, resisting decomposition up to 850°C.[10] Indole is also a relatively stable solid with a melting point of 52-54°C and a boiling point over 250°C.

-

Predicted Pathway: The molecule is expected to have good thermal stability in its solid state under typical storage conditions.

-

Experimental Assessment: Forced Degradation Studies